molecular formula C18H19NO2S B5807103 5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHYLPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE

5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHYLPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5807103
M. Wt: 313.4 g/mol
InChI Key: BJUUQGSRXAGNBS-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a hydroxy-methylbutynyl group and a carboxamide group linked to a methylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the hydroxy-methylbutynyl group through a series of substitution and addition reactions. The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-3-buten-1-yn-1-yl)benzene
  • 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde

Uniqueness

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is unique due to the combination of its functional groups and the presence of the thiophene ring. This structural uniqueness imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13-4-6-14(7-5-13)12-19-17(20)16-9-8-15(22-16)10-11-18(2,3)21/h4-9,21H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUUQGSRXAGNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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